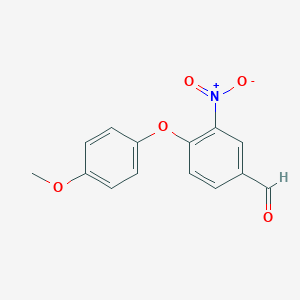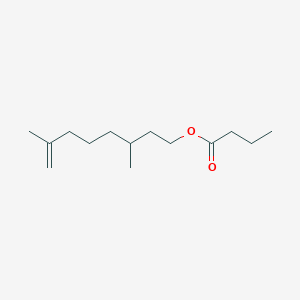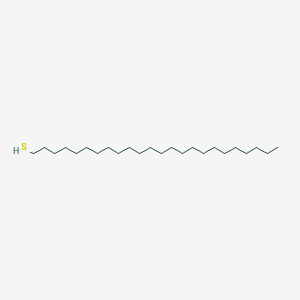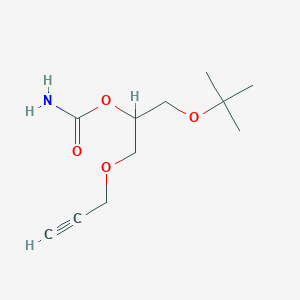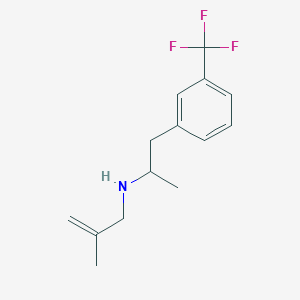![molecular formula C16H22O5 B091215 (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol CAS No. 18439-44-6](/img/structure/B91215.png)
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol, also known as GSK3787, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol involves its interaction with a specific receptor in the body known as the prostaglandin E2 receptor subtype 4 (EP4). By binding to this receptor, (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol is able to inhibit the production of inflammatory molecules in the body, leading to its anti-inflammatory effects. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, contributing to its potential use in cancer treatment.
Biochemical and Physiological Effects:
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-cancer effects, (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been shown to have a role in regulating bone metabolism and has been investigated as a potential treatment for osteoporosis. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been shown to have a role in regulating blood pressure and has been studied for its potential use in treating hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been extensively studied in scientific research, providing a wealth of information on its properties and potential applications. However, there are also limitations to using (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol include the development of more specific and potent EP4 receptor antagonists, investigation of combination therapies, and exploration of its effects on bone metabolism and blood pressure regulation.
Synthesemethoden
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method has been well-established in the scientific literature and has been used to produce (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol for use in research studies.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for a variety of inflammatory conditions, including arthritis, inflammatory bowel disease, and asthma. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
18439-44-6 |
|---|---|
Produktname |
(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol |
Molekularformel |
C16H22O5 |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol |
InChI |
InChI=1S/C16H22O5/c1-10(17)12-13(18-9-11-7-5-4-6-8-11)14-15(19-12)21-16(2,3)20-14/h4-8,10,12-15,17H,9H2,1-3H3/t10-,12-,13+,14-,15-/m1/s1 |
InChI-Schlüssel |
HMDCCZKQOPIPSI-TVKJYDDYSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)O |
SMILES |
CC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)O |
Kanonische SMILES |
CC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)O |
Synonyme |
6-Deoxy-1-O,2-O-isopropylidene-3-O-benzyl-α-D-glucofuranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




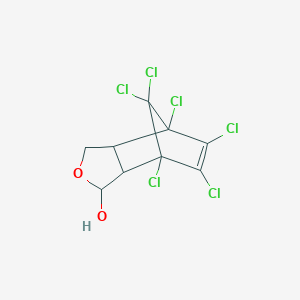
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
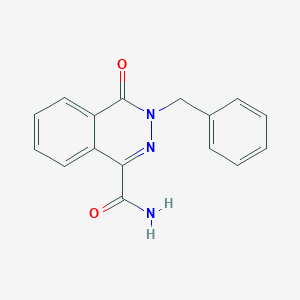
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
